molecular formula C8H24F2O3Si4 B14545794 1,7-Difluoro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane CAS No. 61979-45-1

1,7-Difluoro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane

Cat. No.: B14545794
CAS No.: 61979-45-1
M. Wt: 318.61 g/mol
InChI Key: DDBJAOKVBRAERA-UHFFFAOYSA-N
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Description

1,7-Difluoro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane is a silicon-based compound characterized by its unique structure, which includes fluorine atoms and multiple silicon-oxygen bonds. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including materials science, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Difluoro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane typically involves the reaction of appropriate silicon-based precursors with fluorinating agents. One common method involves the use of 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane as a starting material, which is then subjected to fluorination reactions under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The production process is designed to maximize yield while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,7-Difluoro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and other silicon-based products.

    Oxidation: Oxidative reactions can modify the silicon-oxygen bonds, leading to the formation of siloxane-based polymers.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be used for oxidation reactions.

Major Products Formed:

    Substitution Reactions: Formation of various organosilicon compounds with different functional groups.

    Hydrolysis: Formation of silanols and siloxane-based products.

    Oxidation: Formation of siloxane polymers and other oxidized silicon compounds.

Scientific Research Applications

1,7-Difluoro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biological surfaces and in the development of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component of medical devices.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,7-Difluoro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with other elements, leading to the formation of stable products. The silicon-oxygen bonds provide flexibility and stability to the compound, making it suitable for various applications. The compound’s hydrophobic nature allows it to interact with hydrophobic surfaces, making it useful in surface modification and coating applications .

Comparison with Similar Compounds

Uniqueness: 1,7-Difluoro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane is unique due to the presence of fluorine atoms, which impart distinct chemical reactivity and stability to the compound. The fluorine atoms enhance the compound’s hydrophobicity and resistance to chemical degradation, making it suitable for specialized applications in various fields.

Properties

CAS No.

61979-45-1

Molecular Formula

C8H24F2O3Si4

Molecular Weight

318.61 g/mol

IUPAC Name

fluoro-[[[fluoro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane

InChI

InChI=1S/C8H24F2O3Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h1-8H3

InChI Key

DDBJAOKVBRAERA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(O[Si](C)(C)O[Si](C)(C)F)O[Si](C)(C)F

Origin of Product

United States

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